molecular formula C6H6BrClN2 B1446905 5-Bromo-2-chloro-6-methylpyridin-3-amine CAS No. 1198319-36-6

5-Bromo-2-chloro-6-methylpyridin-3-amine

Cat. No. B1446905
M. Wt: 221.48 g/mol
InChI Key: DRQVDVIHLAGIOC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-methylpyridin-3-amine is a chemical compound with the CAS Number: 1823003-95-7 . Its IUPAC name is 2-bromo-6-chloro-5-methylpyridin-3-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in various methods . For instance, 2-Bromo-6-methylpyridine is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . A study describes the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . In brief, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-6-methylpyridin-3-amine is 1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced novel pyridine derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-chloro-6-methylpyridin-3-amine is 221.48 . The melting point is between 163-164°C .

Scientific Research Applications

Results

The synthesized pyridine derivatives have been studied for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. One of the compounds exhibited a significant percentage lysis value against clot formation in human blood .

Quantum Mechanics

Methods of Application

Results: The DFT studies suggest possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals based on their electronic properties .

Liquid Crystal Technology

Methods of Application

Results: The electronic property analysis indicates that certain pyridine derivatives have the appropriate characteristics to function effectively as chiral dopants in liquid crystals .

Organic Synthesis

Methods of Application

Results: The versatility of this compound in organic synthesis makes it a valuable building block for the creation of complex molecules with specific desired properties .

Material Science

Methods of Application

Results: Research is ongoing to determine the practical applications of these materials in electronic devices, sensors, and other technologies .

Biochemistry

Methods of Application

Results: Some derivatives show promising results in preliminary bioactivity screenings, indicating potential applications in the development of new drugs or biochemical tools .

Synthesis of Chiral Molecules

Methods of Application

Results: The production of chiral molecules with high enantiomeric excess (ee) values is crucial for their biological efficacy and is a significant area of research in organic chemistry .

Development of Liquid Crystal Displays (LCDs)

Methods of Application

Results: Improvements in the response time, contrast ratio, and color reproduction of LCDs are some of the outcomes of incorporating these derivatives into the liquid crystal materials .

Catalysis Research

Methods of Application

Results: The development of catalysts that show high activity, selectivity, and stability under reaction conditions is a key goal of this research area .

Nanotechnology

Methods of Application

Results: The nanomaterials exhibit properties such as high surface area, catalytic activity, or electrical conductivity, which are beneficial for various technological applications .

Agrochemical Research

Methods of Application

Results: Some derivatives show promising results as potential agrochemical agents, with specific action against targeted pests or weeds .

Photovoltaic Materials

Methods of Application

Results: Enhancements in the power conversion efficiency and stability of solar cells are among the potential outcomes of this research .

Antitumor Activity

Methods of Application

Results: Some derivatives have shown promising results in inhibiting the growth of cancer cells, indicating potential as antitumor agents .

Organocatalysis

Methods of Application

Results: Enhanced reaction rates and better yields have been reported when these derivatives are used as organocatalysts .

Phosphoinositide 3-Kinase (PI3K) Inhibition

Methods of Application

Results: Some derivatives have demonstrated significant inhibitory activity, suggesting their potential use in treating diseases related to PI3K dysfunction .

Liquid Crystal Displays (LCDs) Enhancement

Methods of Application

Results: Improvements in display clarity, color contrast, and response times have been observed with the use of these derivatives .

Synthesis of Bipyridine Derivatives

Methods of Application

Results: The bipyridine derivatives synthesized from this compound have been used in catalysis, coordination chemistry, and as ligands in metal complexes .

Development of Antibacterial Agents

Methods of Application

Results: Some derivatives have shown efficacy in inhibiting bacterial growth, indicating their potential as antibacterial agents .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-chloro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQVDVIHLAGIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-6-methylpyridin-3-amine

CAS RN

1198319-36-6
Record name 5-bromo-2-chloro-6-methylpyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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